molecular formula H8N2O3S2 B12043277 azane;sulfurothioic O-acid

azane;sulfurothioic O-acid

Cat. No.: B12043277
M. Wt: 148.21 g/mol
InChI Key: XYXNTHIYBIDHGM-UHFFFAOYSA-N
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Description

Azane;sulfurothioic O-acid is a compound with the molecular formula H5NO3S2 It is a combination of azane, which is a class of compounds consisting only of hydrogen and nitrogen atoms, and sulfurothioic O-acid, a type of inorganic acid derived from sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azane;sulfurothioic O-acid typically involves the reaction of ammonia (NH3) with sulfur trioxide (SO3) under controlled conditions. The reaction is carried out in a solvent such as water or an organic solvent, and the temperature is carefully regulated to ensure the desired product is formed. The reaction can be represented as follows:

NH3+SO3H5NO3S2NH3 + SO3 → H5NO3S2 NH3+SO3→H5NO3S2

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Azane;sulfurothioic O-acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced to form lower oxidation state products.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfur-containing compounds, while reduction reactions may produce nitrogen-containing products.

Scientific Research Applications

Azane;sulfurothioic O-acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: this compound is used in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of azane;sulfurothioic O-acid involves its interaction with molecular targets and pathways in biological systems. The compound can act as a donor or acceptor of electrons, participating in redox reactions that influence cellular processes. Its effects are mediated through its interactions with enzymes, receptors, and other biomolecules, leading to various physiological and biochemical outcomes.

Comparison with Similar Compounds

Similar Compounds

    Thiosulfuric acid (H2S2O3): A related compound with similar sulfur-containing functional groups.

    Ammonium hydrogen thiosulfate: Another sulfur-containing compound with similar chemical properties.

Uniqueness

Azane;sulfurothioic O-acid is unique due to its combination of nitrogen and sulfur atoms, which imparts distinct chemical reactivity and potential applications. Its ability to participate in a wide range of chemical reactions and its potential biological activity make it a compound of significant interest in various fields of research.

Properties

Molecular Formula

H8N2O3S2

Molecular Weight

148.21 g/mol

IUPAC Name

azane;sulfurothioic O-acid

InChI

InChI=1S/2H3N.H2O3S2/c;;1-5(2,3)4/h2*1H3;(H2,1,2,3,4)

InChI Key

XYXNTHIYBIDHGM-UHFFFAOYSA-N

Canonical SMILES

N.N.OS(=O)(=S)O

Origin of Product

United States

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